molecular formula C10H12N4O B13635837 5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

Cat. No.: B13635837
M. Wt: 204.23 g/mol
InChI Key: KNNRNEAGLHMSNF-UHFFFAOYSA-N
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Description

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol is an organic compound with the molecular formula C10H12N4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable phenol derivative under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol is unique due to the presence of both dimethyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-amino-2-(4,5-dimethyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3

InChI Key

KNNRNEAGLHMSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=C(C=C(C=C2)N)O

Origin of Product

United States

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